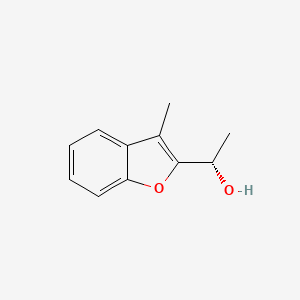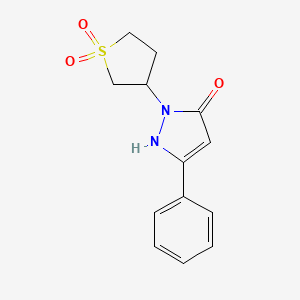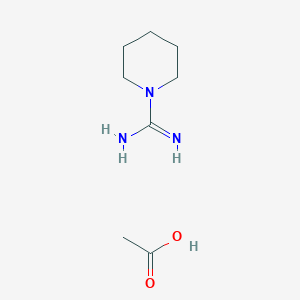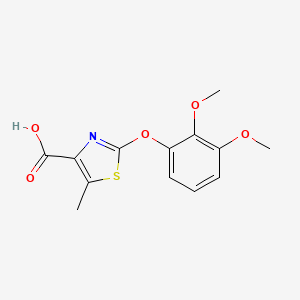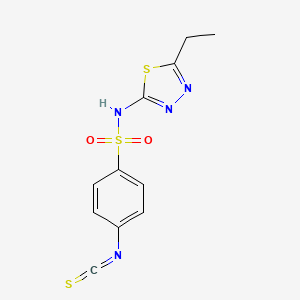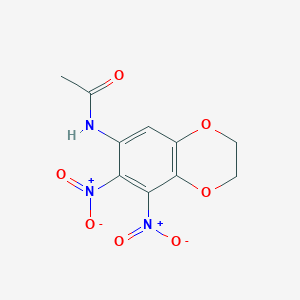
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Übersicht
Beschreibung
“N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C10H9N3O7 . It has a molecular weight of 283.194 Da . The compound is also known by other names such as “N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” and "N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide" .
Molecular Structure Analysis
The compound has a complex structure that includes a benzodioxin ring and nitro groups . The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.20 g/mol and a topological polar surface area of 93.4 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound’s complexity, as computed by PubChem, is 316 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications in Diabetes and Alzheimer's Disease
A series of compounds related to N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been synthesized for potential use in treating diabetes and Alzheimer's disease. For instance, 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides have demonstrated weak to moderate activity against α-glucosidase enzyme, indicating potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023). Similarly, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have shown moderate inhibitory potential against acetylcholinesterase, suggesting possible applications in Alzheimer's disease treatment (Abbasi et al., 2019).
Antimicrobial and Antibacterial Properties
Compounds derived from N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been shown to possess significant antimicrobial and antibacterial properties. A variety of these compounds, including N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, have exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, suggesting their utility as valuable antibacterial agents (Abbasi et al., 2016).
Applications in Antifungal and Anticonvulsant Therapies
These compounds also show promise in antifungal and anticonvulsant therapies. Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides have displayed potent antibacterial activity and modest cytotoxicity, indicating their potential as antifungal agents (Abbasi et al., 2022). Additionally, amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been studied for their anticonvulsant activities, revealing potential applications in treating seizure disorders (Arustamyan et al., 2019).
Enzyme Inhibition and Therapeutic Potential
Various derivatives of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have shown enzyme inhibitory activities, which could be explored for therapeutic purposes. For instance, new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides have been synthesized as α-glucosidase and acetylcholinesterase inhibitors, suggesting their potential in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Zukünftige Richtungen
The future directions for research on “N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” could include further exploration of its synthesis process, detailed study of its chemical reactions, and investigation of its potential biological activities. Given the antibacterial activity of similar compounds , it could be interesting to explore this compound’s potential use in medical applications.
Eigenschaften
IUPAC Name |
N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAFZNQZDBRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



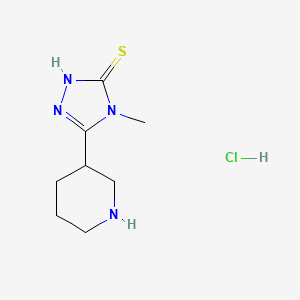

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
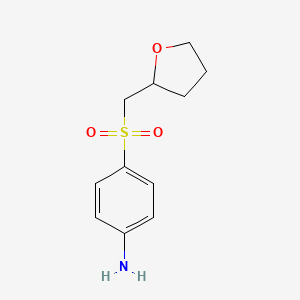


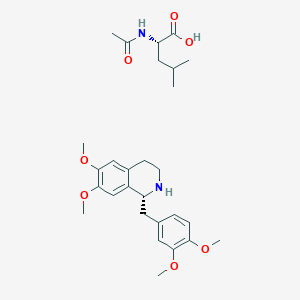
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
